Diclofenac diethylamine

Übersicht

Beschreibung

Diclofenac Diethylamine is a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation. It is a derivative of phenylacetic acid and is known for its effectiveness in managing conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis . This compound works by inhibiting the enzymes cyclooxygenase-1 and cyclooxygenase-2, which are responsible for the production of prostaglandins, compounds that contribute to inflammation and pain .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Diclofenac-Diethylamin beinhaltet typischerweise die Reaktion von 2,6-Dichloranilin mit Phenylessigsäure. Der Prozess umfasst die folgenden Schritte:

Nitrierung: 2,6-Dichloranilin wird nitriert, um 2,6-Dichlor-4-nitroanilin zu bilden.

Reduktion: Die Nitrogruppe wird zu einer Aminogruppe reduziert, was zu 2,6-Dichlor-4-aminophenylessigsäure führt.

Amidierung: Die Aminogruppe wird dann mit Phenylessigsäure umgesetzt, um Diclofenac zu bilden.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Diclofenac-Diethylamin häufig unter Verwendung einer Emulgel-Formulierung hergestellt. Dazu wird Isopropylmyristat, Isopropylalkohol und Propylenglykol als Penetrationsverstärker mit Carbomer 980 als wässriger Gel-Substratmatrix kombiniert. Flüssiges Paraffin wird als Ölphasenmatrix verwendet, und Polysorbat 80 und Glycerolmonostearat/Distearat werden als Emulgatoren eingesetzt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Diclofenac-Diethylamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diclofenac kann oxidiert werden, um Chinonimin-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Diclofenac in seine entsprechenden Amin-Derivate umwandeln.

Substitution: Diclofenac kann Substitutionsreaktionen eingehen, insbesondere Halogenierung, bei der Chloratome durch andere Halogene ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Halogenierungsreaktionen verwenden häufig Reagenzien wie Chlorgas oder Brom.

Hauptprodukte:

Oxidation: Chinonimin-Derivate.

Reduktion: Amin-Derivate.

Substitution: Halogenierte Diclofenac-Derivate.

Wissenschaftliche Forschungsanwendungen

Diclofenac-Diethylamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung in Studien verwendet, die sich mit NSAR und ihren Wechselwirkungen mit verschiedenen chemischen Wirkstoffen befassen.

Biologie: Diclofenac-Diethylamin wird verwendet, um die Auswirkungen von NSAR auf zelluläre Prozesse und Entzündungspfade zu untersuchen.

Medizin: Es wird in der klinischen Forschung ausgiebig eingesetzt, um seine Wirksamkeit und Sicherheit bei der Behandlung verschiedener entzündlicher Erkrankungen zu bewerten.

Industrie: Diclofenac-Diethylamin wird in der Formulierung von topischen Gelen und Pflastern zur Schmerzlinderung verwendet

5. Wirkmechanismus

Diclofenac-Diethylamin entfaltet seine Wirkung, indem es die Enzyme Cyclooxygenase-1 und Cyclooxygenase-2 hemmt. Diese Enzyme sind für die Produktion von Prostaglandinen verantwortlich, die Mediatoren der Entzündung und Schmerzen sind. Durch die Hemmung dieser Enzyme reduziert Diclofenac-Diethylamin die Produktion von Prostaglandinen und lindert so Schmerzen und Entzündungen .

Wirkmechanismus

Diclofenac Diethylamine exerts its effects by inhibiting the enzymes cyclooxygenase-1 and cyclooxygenase-2. These enzymes are responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Vergleich Mit ähnlichen Verbindungen

Diclofenac-Diethylamin wird oft mit anderen NSAR wie Ibuprofen, Naproxen und Ketoprofen verglichen. Hier sind einige wichtige Vergleichspunkte:

Ähnliche Verbindungen:

- Ibuprofen

- Naproxen

- Ketoprofen

- Indomethacin

- Piroxicam

Diclofenac-Diethylamin zeichnet sich durch sein ausgewogenes Wirksamkeits- und Sicherheitsprofil aus, was es zu einem weit verbreiteten NSAR sowohl in der klinischen Praxis als auch in der Forschung macht.

Biologische Aktivität

Diclofenac diethylamine (DDA) is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This article explores the biological activity of DDA, focusing on its mechanisms of action, therapeutic efficacy, and case studies that highlight its clinical relevance.

DDA functions primarily by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins—key mediators of inflammation and pain. By reducing the synthesis of these inflammatory mediators, DDA effectively alleviates pain and inflammation associated with various conditions such as arthritis and musculoskeletal disorders.

Pharmacological Properties

1. Anti-inflammatory Effects

DDA has demonstrated significant anti-inflammatory activity in various experimental models. For instance, in a study involving carrageenan-induced paw edema in rabbits, DDA formulations significantly reduced tissue inflammation compared to controls (p < 0.05) . The effectiveness of different DDA formulations was assessed, revealing that formulations containing oleic acid enhanced drug absorption and anti-inflammatory effects.

| Formulation | Anti-inflammatory Effect | Notes |

|---|---|---|

| L1 | Moderate | Less effective than L2, L3, L4 |

| L2 | High | Significant reduction in edema |

| L3 | High | Comparable to L4 |

| L4 | Highest | Best performance overall |

2. Analgesic Activity

In vivo studies have shown that DDA exhibits potent analgesic effects. Research indicated that DDA provided significant pain relief in models of acute and chronic pain, with effects comparable to other NSAIDs .

Case Studies

Case Study 1: Efficacy in Osteoarthritis

A clinical trial evaluated the efficacy of DDA in patients with osteoarthritis. Results indicated a marked reduction in pain scores and improved functionality after 4 weeks of treatment with DDA emulgel compared to placebo . The study highlighted DDA's potential as a topical treatment option, minimizing systemic side effects associated with oral NSAIDs.

Case Study 2: Transdermal Delivery Systems

Research on transdermal delivery systems for DDA revealed enhanced absorption rates when combined with penetration enhancers like oleic acid. The study demonstrated that these formulations not only improved the bioavailability of DDA but also maintained effective anti-inflammatory responses .

Comparative Efficacy

Recent studies have compared the efficacy of various diclofenac derivatives against traditional diclofenac formulations. Notably, some derivatives showed improved cytotoxicity against cancer cell lines, suggesting potential applications beyond typical inflammatory conditions .

| Compound | IC50 (µg/mL) | Cell Line Tested | Notes |

|---|---|---|---|

| Diclofenac | 25-50 | B16-F10 | Standard reference |

| Compound 4 | 13-27 | Hep-G2 | Enhanced cytotoxicity |

| Compound 8c | 14-27 | HT29 | Superior anti-cancer activity |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to assess the solubility and release kinetics of DDEA in novel solvent systems?

- Answer : To evaluate solubility and release kinetics, employ Therapeutic Deep Eutectic Systems (THEDES) as green solvent alternatives. Use Franz diffusion cells for ex vivo permeation studies across human skin, and quantify solubility via HPLC or UV-spectroscopy. Compare results to conventional solvents like propylene glycol or Transcutol, ensuring statistical validation (e.g., ANOVA) .

Q. How does DDEA’s COX inhibition profile influence its anti-inflammatory efficacy in experimental models?

- Answer : DDEA selectively inhibits COX-2 (IC50 = 1.3 nM) over COX-1 (IC50 = 4 nM), reducing prostaglandin synthesis. Validate selectivity using in vitro enzyme assays (e.g., CHO cells) and correlate with in vivo inflammation models (e.g., carrageenan-induced paw edema). Monitor prostaglandin E2 levels via ELISA to confirm mechanistic efficacy .

Q. What are standard protocols for formulating DDEA in topical hydrogels?

- Answer : Optimize hydrogels using polymers like polyvinyl alcohol and carbopol. Characterize formulations via texture analysis, viscosity measurements, and swelling indices. Conduct in vitro release studies with synthetic membranes and validate permeation using Franz cells. Include control groups with microsized DDEA to benchmark nanosized formulations .

Advanced Research Questions

Q. How can contradictory permeation data between DDEA salts and solvents be resolved in transdermal studies?

- Answer : Address contradictions by standardizing donor phases (e.g., aqueous vs. non-aqueous solvents) and skin membrane sources (human vs. animal). Use saturation concentration corrections to account for salt-solvent interactions. Apply multivariate regression to isolate variables (e.g., solvent polarity, salt solubility) and validate findings via ex vivo human skin models .

Q. What experimental designs optimize nanosized DDEA delivery systems while minimizing batch variability?

- Answer : Implement in situ nanoparticle synthesis during hydrogel preparation. Use field emission scanning electron microscopy (FE-SEM) to monitor particle size distribution. Compare enhancement ratios (flux ratios) of nanosized vs. microsized formulations in in vitro and in vivo models. Apply quality-by-design (QbD) principles to control critical process parameters (e.g., polymer concentration, mixing speed) .

Q. How do THEDES-based DDEA formulations compare to microemulsion gel-like (MEG) systems in sustained release?

- Answer : Conduct head-to-head studies using pseudo-ternary phase diagrams for MEG and THEDES. Evaluate release kinetics via Higuchi or Korsmeyer-Peppas models. Compare permeation coefficients (Kp) in Franz cells and assess bioequivalence in plasma concentration-time profiles. Use Akaike information criterion (AIC) to identify the best-fit model for release mechanisms .

Q. What statistical approaches are robust for analyzing inter-study variability in DDEA’s COX inhibition data?

- Answer : Apply meta-analysis to aggregate IC50 values from heterogeneous studies (e.g., human vs. ovine COX assays). Use random-effects models to account for variability in assay conditions (e.g., cell lines, pH). Perform sensitivity analysis to identify outliers and validate consistency via funnel plots .

Q. Methodological Guidance

Q. How to design a reproducible protocol for DDEA-loaded bigels?

- Answer : Optimize bigel ratios (e.g., oleogel:hydrogel) using rheological characterization (e.g., oscillatory shear tests). Validate drug content uniformity via HPLC and assess stability under ICH guidelines (25°C/60% RH). Include in vitro release studies with synthetic membranes and compare to commercial emulgels .

Q. What strategies mitigate ethical challenges in human trials for topical DDEA formulations?

- Answer : Obtain IRB approval and use double-blind, placebo-controlled designs. Randomize participants via block randomization (e.g., random number tables) and stratify by demographic factors (e.g., age, skin type). Monitor adverse events (e.g., erythema) using validated scales (e.g., CTCAE) and ensure compliance with CONSORT guidelines .

Q. How to resolve discrepancies in DDEA’s efficacy between preclinical and clinical models?

- Answer : Cross-validate results using translational biomarkers (e.g., prostaglandin E2 in microdialysate). Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to humans. Conduct dose-ranging studies to identify therapeutic windows and adjust for interspecies differences in skin permeability .

Eigenschaften

IUPAC Name |

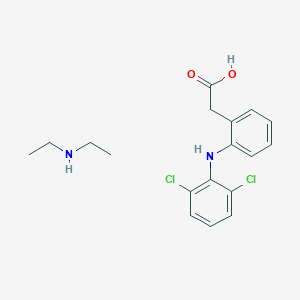

2-[2-(2,6-dichloroanilino)phenyl]acetic acid;N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2.C4H11N/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;1-3-5-4-2/h1-7,17H,8H2,(H,18,19);5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVZPANTCLRASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40999449 | |

| Record name | [2-(2,6-Dichloroanilino)phenyl]acetic acid--N-ethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40999449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78213-16-8 | |

| Record name | Diclofenac diethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78213-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclofenac diethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-(2,6-Dichloroanilino)phenyl]acetic acid--N-ethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40999449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 2-[(2,6-dichlorophenyl)amino]-, compd. with N-ethylethanamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICLOFENAC DIETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TGQ35Z71K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.